4-iodo-1-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-IODO-1-METHYL-N~5~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-IODO-1-METHYL-N~5~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Iodination: Introduction of the iodine atom at the 4-position of the pyrazole ring using an iodinating agent such as iodine or N-iodosuccinimide (NIS).
Benzimidazole attachment: Coupling of the benzimidazole moiety to the pyrazole ring through a suitable linker, often involving amide bond formation.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the benzimidazole ring.
Reduction: Reduction reactions could target the iodine substituent or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the iodine position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).
Reduction: Reagents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium azide (NaN~3~) for nucleophilic substitution or halogenating agents for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be studied for its potential as an enzyme inhibitor or a modulator of biological pathways.
Medicine
Medicinal chemistry applications could include the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In industry, it could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting the enzyme’s activity. Molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-5-carboxamide: Lacks the iodine and benzimidazole substituents.
4-Iodo-1H-pyrazole: Lacks the methyl and benzimidazole substituents.
1-Methyl-1H-benzimidazole: Lacks the pyrazole ring.
Uniqueness
The uniqueness of 4-IODO-1-METHYL-N~5~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C13H12IN5O |
---|---|
Molecular Weight |
381.17 g/mol |
IUPAC Name |
4-iodo-2-methyl-N-(1-methylbenzimidazol-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H12IN5O/c1-18-10-6-4-3-5-9(10)16-13(18)17-12(20)11-8(14)7-15-19(11)2/h3-7H,1-2H3,(H,16,17,20) |
InChI Key |
FRSAXBNEXBLMRD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NC(=O)C3=C(C=NN3C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.